7-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Descripción general

Descripción

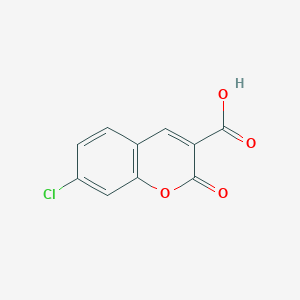

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromene structure, which is a benzopyran derivative, and the presence of a chlorine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with 1H-benzotriazole in dichloromethane in the presence of thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxo group or the carboxylic acid group.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sodium azides, and various organic solvents like dichloromethane and acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sodium azides can lead to the formation of triazole derivatives .

Aplicaciones Científicas De Investigación

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, its structure allows it to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a hydroxyl group at the 7th position.

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group instead of a chlorine atom.

Uniqueness

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity compared to other coumarin derivatives.

Actividad Biológica

Overview

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and as an antimicrobial agent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant activity . This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. The mechanism involves the inhibition of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's effectiveness is linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.3 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.8 | ROS generation leading to DNA damage |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is crucial for managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Reduction : By scavenging free radicals, the compound mitigates oxidative damage to cellular components.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, such as COX and lipoxygenase, thereby reducing the synthesis of inflammatory mediators.

- Cell Cycle Regulation : The compound affects various signaling pathways that regulate the cell cycle, leading to growth arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15.5 μM. The mechanism involved ROS generation and subsequent DNA damage .

- Animal Models : In vivo studies using murine models have shown that administration of this compound reduced tumor size in xenograft models while also decreasing systemic inflammation markers.

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to the active sites of target enzymes, suggesting a strong potential for drug development based on its structure.

Propiedades

IUPAC Name |

7-chloro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWKNGBPIMPABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.